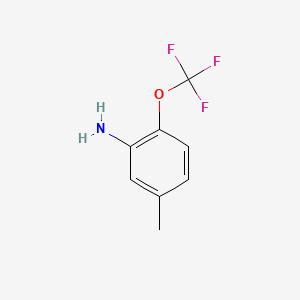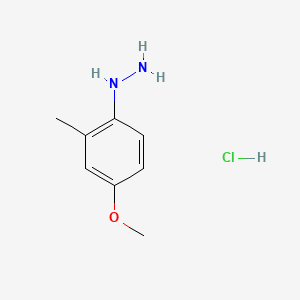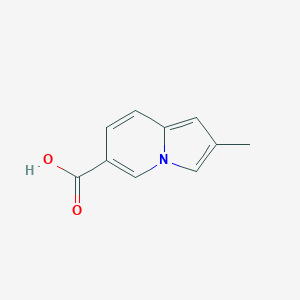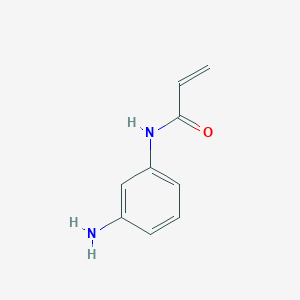
N-(3-aminophenyl)acrylamide
概要
説明
N-(3-aminophenyl)acrylamide is a chemical compound that can be associated with various research areas, including the study of acrylamide formation, polymer synthesis, and organic compound recognition. Although the provided papers do not directly discuss N-(3-aminophenyl)acrylamide, they do provide insights into related compounds and their behaviors, which can be extrapolated to understand the properties and reactions of N-(3-aminophenyl)acrylamide.
Synthesis Analysis
The synthesis of related acrylamide compounds typically involves the reaction of acryloyl chloride with different amines or amides. For instance, the synthesis of poly(N-acryl amino acids) was achieved through the radical polymerization of N-acryl amino acid monomers, which were prepared from the reaction of acryloyl chloride and amino acid esters in dry solvents . Similarly, novel diastereoselective synthesis of substituted acrylamides was performed using a one-pot reaction involving basic catalysts in DMF . These methods suggest that N-(3-aminophenyl)acrylamide could potentially be synthesized through a reaction involving acryloyl chloride and 3-aminophenyl derivatives under controlled conditions.
Molecular Structure Analysis
The molecular structure of acrylamide derivatives is often confirmed using techniques such as X-ray crystallography, IR, NMR, and mass spectroscopy . These techniques allow for the determination of stereochemistry and the confirmation of the molecular structure of synthesized compounds. For N-(3-aminophenyl)acrylamide, similar analytical methods would be employed to elucidate its molecular structure.
Chemical Reactions Analysis
Acrylamide derivatives can participate in various chemical reactions. For example, 3-aminopropionamide, a related compound, is a precursor in acrylamide formation during thermal degradation of asparagine . The presence of amino or hydroxy groups in certain positions of the acrylamide molecule can influence its reactivity and the types of chemical reactions it can undergo. The self-assembled aggregates of certain acrylamide oligomers can selectively recognize hydrophilic amino and N,N-dimethylamino compounds . This suggests that N-(3-aminophenyl)acrylamide could also have specific reactivity patterns based on its functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of acrylamide derivatives are influenced by their molecular structure. For instance, poly(N-acryl amino acids) exhibit optical activity and a range of molecular weights, which can affect their solubility and biological activity . The introduction of various substituents into the acrylamide structure can also affect its antiviral properties . In the case of N-(3-aminophenyl)acrylamide, its physical properties such as solubility, melting point, and reactivity would be determined by the presence of the amino group on the phenyl ring and the acrylamide moiety.
科学的研究の応用
1. Enhancing Oncolytic Virus Efficiency
- Summary of Application: N-(3-aminophenyl)acrylamide is used to enhance the efficiency of oncolytic viruses in tumor cell ablation. It is used as a vector for oncolytic viruses, improving their long-term circulation and uptake efficiency by tumor cells .
- Methods of Application: An N-hydroxymethyl acrylamide-b-(N-3-aminopropyl methacrylamide)-b-DMC block copolymer (NMA-b-APMA-b-DMA, NAD) is constructed as an oncolytic virus carrier . Only 10 micrograms of NAD carrier are needed to load the oncolytic virus .
- Results or Outcomes: The data shows that there was no obvious difference in the transfection effect of the NAD/Ad complex with or without neutralizing antibodies in the medium . Cell experiments and mouse animal experiments show that NAD vectors can significantly enhance the anti-tumor effect of oncolytic viruses .
2. Molecularly Imprinted Polymer-Based Sensors for Protein Detection
- Summary of Application: N-(3-aminophenyl)acrylamide is used in the creation of molecularly imprinted polymers (MIPs) for protein detection . These MIPs are artificial receptors with high-affinity binding sites for a particular molecule or compound .
- Methods of Application: Molecular imprinting technology is used to produce these MIPs. This involves the polymerization of functional monomers in the presence of a related target molecule called a "template" .
- Results or Outcomes: MIPs for protein recognition are expected to have high affinity via numerous interactions between polymer matrices and multiple functional groups of the target protein . This technology has been successfully used for a variety of templates, from viruses to biomacromolecules .
3. Dietary Acrylamide
- Summary of Application: N-(3-aminophenyl)acrylamide, also known as acrylamide, is a contaminant formed when a carbohydrate- or protein-rich food product is thermally processed at more than 120 °C through methods like frying, baking, or roasting . It’s known to cause severe nerve damage and peripheral neuronal damage in both animals and humans .
- Methods of Application: The formation of acrylamide in food is influenced by the presence of free asparagine and reducing sugars . More research is focused on altering the genes responsible for free asparagine and reducing sugars in the raw materials .
- Results or Outcomes: Consuming foods with elevated levels of acrylamide can induce harmful toxicity such as neurotoxicity, hepatoxicity, cardiovascular toxicity, reproductive toxicity, and prenatal and postnatal toxicity .
4. Acrylamide Based Microgels
- Summary of Application: N-(3-aminophenyl)acrylamide is used in the synthesis of acrylamide based microgels . These microgels have gained a lot of attention due to their potential applications in various fields based on their responsive behavior and chemical stability .
- Methods of Application: The synthesis of these microgels involves the polymerization of functional monomers . These microgels may swell/deswell reversibly with slight changes in environmental conditions such as change in temperature/pH/ionic strength etc. of the medium .
- Results or Outcomes: This responsive behavior makes the microgels a potential candidate for use in the field of nanotechnology, drug delivery, sensing and catalysis .
5. Acrylamide in Cosmetics
- Summary of Application: Acrylamide is widely found in a variety of cosmetics . It is not only neurotoxic and carcinogenic, but also has many potential toxic effects .
- Methods of Application: Acrylamide is used as a monomer in the synthesis of polyacrylamides, which are used in cosmetics for their ability to form a thin coating on the skin, hair or nails .
- Results or Outcomes: The current assessment of acrylamide intake through cosmetics is confounded by a variety of factors, which poses limitations to safety assessment .
6. Acrylamide in Textile and Paper Industries
- Summary of Application: Acrylamide is an occupational hazard toxin known to cause severe nerve damage and peripheral neuronal damage in both animals and humans . It is found in effluents from textile and paper industries .
- Methods of Application: In the textile industry, acrylamide is used in the treatment of fibers, especially in the case of dyeing and printing . In the paper industry, it is used in the production of paper and paperboard, as well as in the treatment of pulp .
- Results or Outcomes: Due to its toxic effects, there is a need for proper handling and disposal of acrylamide in these industries .
Safety And Hazards
“N-(3-aminophenyl)acrylamide” is toxic if swallowed, inhaled, or absorbed through the skin . It can cause severe and irreversible health effects to organs through prolonged or repeated oral exposure . The safety information includes pictograms GHS07, signal word warning, and hazard statements H302-H315-H319-H335 .
将来の方向性
Future research on acrylamide and cancer is outlined, and potential challenges are underscored . The connection between the neurotoxicity caused by acrylamide and neurodegenerative diseases, NOD-like receptor protein 3 (NLRP3) inflammasome-related neuroinflammation, and microbiota-gut-brain axis signaling are areas of interest .
特性
IUPAC Name |
N-(3-aminophenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-2-9(12)11-8-5-3-4-7(10)6-8/h2-6H,1,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKWPXMDCPJEHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=CC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-aminophenyl)acrylamide | |
CAS RN |
16230-24-3 | |
| Record name | N-(3-AMINOPHENYL)ACRYLAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



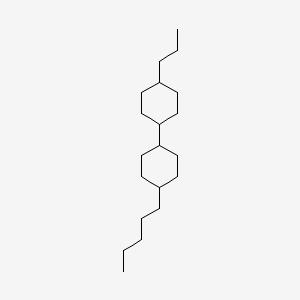


![4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1322032.png)

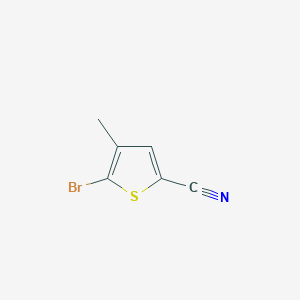
![(6-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B1322042.png)
![5-tert-butylbenzo[d]oxazol-2(3H)-one](/img/structure/B1322045.png)
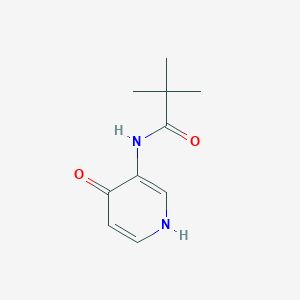
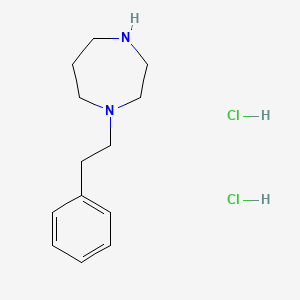
![3-Azabicyclo[3.2.1]octan-8-ol](/img/structure/B1322052.png)
